6-(Trifluoromethyl)isoquinolin-5-amine
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Overview
Description
6-(Trifluoromethyl)isoquinolin-5-amine is a chemical compound with the molecular formula C10H7F3N2. It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science . The presence of a trifluoromethyl group in its structure imparts unique properties, making it a compound of interest for scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the cyclization of ortho-alkynylarylaldimines in the presence of a metal catalyst .
Industrial Production Methods: Industrial production of 6-(Trifluoromethyl)isoquinolin-5-amine may involve large-scale synthesis using readily available and non-toxic organic compounds as catalysts. The process aims to achieve high yield and purity while minimizing the formation of isomers and side products .
Chemical Reactions Analysis
Types of Reactions: 6-(Trifluoromethyl)isoquinolin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various isoquinoline derivatives with different functional groups, which can be further utilized in pharmaceutical and material science applications .
Scientific Research Applications
6-(Trifluoromethyl)isoquinolin-5-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)isoquinolin-5-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological targets. The compound may inhibit or activate specific enzymes, receptors, or signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
- 6-Fluoroisoquinolin-5-amine
- 7-Fluoroisoquinolin-5-amine
- 8-Nitroisoquinolin-5-amine
- 5-Amino-1-chloroisoquinoline
Comparison: 6-(Trifluoromethyl)isoquinolin-5-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties differentiate it from other similar compounds and make it a valuable compound for various applications .
Properties
IUPAC Name |
6-(trifluoromethyl)isoquinolin-5-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2/c11-10(12,13)8-2-1-6-5-15-4-3-7(6)9(8)14/h1-5H,14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLPOZCSUEQMTMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=NC=C2)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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